molecular formula C20H16N2S B5742233 4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline

4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline

Cat. No.: B5742233
M. Wt: 316.4 g/mol
InChI Key: OPXFOGYQMMZQAC-UHFFFAOYSA-N
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Description

4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving formamide or other suitable reagents.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Naphthalen-1-ylmethyl Sulfanyl Group: This step involves the reaction of the quinazoline derivative with naphthalen-1-ylmethyl thiol or its derivatives under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The methyl group or the naphthalen-1-ylmethyl sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

  • 4-Methyl-2-[(naphthalen-2-ylmethyl)sulfanyl]quinazoline
  • 4-Methyl-2-[(phenylmethyl)sulfanyl]quinazoline
  • 4-Methyl-2-[(benzyl)sulfanyl]quinazoline

Comparison: 4-Methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazoline is unique due to the presence of the naphthalen-1-ylmethyl sulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for specific applications.

Properties

IUPAC Name

4-methyl-2-(naphthalen-1-ylmethylsulfanyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-14-17-10-4-5-12-19(17)22-20(21-14)23-13-16-9-6-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXFOGYQMMZQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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